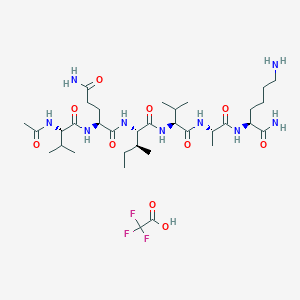

Acetyl-PHF6YA amide Trifluoroacetate

Description

Significance of Peptide Self-Assembly Phenomena in Neurodegenerative Disease Research

The misfolding and subsequent aggregation of specific proteins into insoluble amyloid fibrils is a defining pathological hallmark of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. nih.govnih.gov These diseases are often characterized by the accumulation of these protein deposits in the brain, which are linked to neuronal dysfunction and cell death. nih.govmdpi.com The process of self-assembly is not limited to the final fibril stage; intermediate soluble aggregates, known as oligomers, are now widely considered to be the most toxic species, capable of disrupting cellular processes and contributing to disease progression. nih.gov Understanding the molecular forces that drive peptide self-assembly—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—is paramount for developing therapeutic strategies aimed at preventing or reversing this pathological process. nih.gov The study of short, self-assembling peptides provides a simplified yet powerful model to investigate the fundamental mechanisms of amyloid formation. nih.govmdpi.com

Overview of Tau Protein Aggregation Pathways and Their Role in Pathological Fibrillization

The microtubule-associated protein tau is central to a class of neurodegenerative disorders known as tauopathies, the most common of which is Alzheimer's disease. researchgate.net In its normal, soluble state, tau functions to stabilize microtubules, essential components of the neuronal cytoskeleton. acs.org However, in disease states, tau detaches from microtubules and begins to aggregate. acs.org This aggregation is a multi-stage process that typically proceeds from soluble monomers to misfolded dimers and oligomers, which then form protofibrils and ultimately mature into the insoluble paired helical filaments (PHFs) and straight filaments that constitute neurofibrillary tangles (NFTs) within neurons. researchgate.netnih.gov

The aggregation cascade is significantly influenced by two hexapeptide motifs within the microtubule-binding repeat region of tau: 275VQIINK280 (known as PHF6*) and 306VQIVYK311 (known as PHF6). nih.govpnas.org These short sequences are critical for the formation of the cross-β-sheet structure that is the core of the amyloid fibril. nih.govpnas.org Cryo-electron microscopy studies have revealed that the PHF6 motif, in particular, is an integral part of the core of all known pathological tau fibril structures. pnas.org The aggregation process can be initiated or accelerated by various factors, including post-translational modifications like hyperphosphorylation and the presence of anionic cofactors such as heparin. core.ac.ukresearchgate.net

Historical Development and Utility of Tau-Derived Peptide Models in Amyloid Research

The journey to understanding tau's role in disease began with its identification as a microtubule-associated protein in 1975. researchgate.net The subsequent discovery that tau is the main component of the neurofibrillary tangles first observed by Alois Alzheimer was a pivotal moment. researchgate.netnih.gov The "amyloid cascade hypothesis," initially proposed in 1991, posited that the deposition of another protein, amyloid-beta, was the primary event leading to Alzheimer's, which in turn triggered tau pathology. nih.govnih.gov While this hypothesis has been central to the field, the consistent failure of amyloid-beta-targeting therapies has intensified focus on tau-centric mechanisms. nih.gov

A significant advance in studying tau aggregation came with the identification of the minimal peptide sequences required for its self-assembly. Research pinpointed the hexapeptide 306VQIVYK311 (PHF6) as a crucial motif that can independently self-assemble into fibrils resembling those formed by the full-length tau protein. pnas.orgnih.gov This discovery led to the development and widespread use of synthetic peptides derived from this region as model systems. These peptide models, such as Acetyl-PHF6YA amide Trifluoroacetate (B77799), offer a tractable and reproducible tool to screen for aggregation inhibitors, to study the kinetics and thermodynamics of fibrillization, and to investigate the structural transitions that occur during amyloid formation, thereby providing invaluable insights into the pathogenesis of tauopathies. nih.govnih.gov

Compound Information Table

| Compound Name | Other Names | Sequence |

| Acetyl-PHF6YA amide Trifluoroacetate | AcPHF6; Ac-VQIVYK-NH2 | Acetyl-Val-Gln-Ile-Val-Tyr-Lys-Amide |

| Tau Protein | Microtubule-associated protein tau (MAPT) | N/A |

| Amyloid-beta | Aβ | N/A |

Research Findings on Tau Peptide Aggregation

| Peptide Fragment | Key Characteristics | Aggregation Propensity | Reference |

| PHF6 (306VQIVYK311) | Located in the third microtubule-binding repeat (R3). Present in all tau isoforms. Essential for fibril formation. | High | pnas.orgpnas.orgnih.gov |

| PHF6* (275VQIINK280) | Located in the second microtubule-binding repeat (R2). Present only in 4R tau isoforms. Also involved in aggregation. | Moderate | nih.govescholarship.org |

| R3/wt (306VQIVYKPVDLSK317) | A larger fragment containing the PHF6 motif. | Very High | nih.govescholarship.org |

| R2/wt (273GKVQIINKKLDL284) | A larger fragment containing the PHF6* motif. | Lower than R3/wt | nih.govescholarship.org |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H59N9O8.C2HF3O2/c1-9-18(6)26(41-29(46)22(13-14-23(34)43)39-31(48)24(16(2)3)37-20(8)42)32(49)40-25(17(4)5)30(47)36-19(7)28(45)38-21(27(35)44)12-10-11-15-33;3-2(4,5)1(6)7/h16-19,21-22,24-26H,9-15,33H2,1-8H3,(H2,34,43)(H2,35,44)(H,36,47)(H,37,42)(H,38,45)(H,39,48)(H,40,49)(H,41,46);(H,6,7)/t18-,19-,21-,22-,24-,25-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHPMGLYMDZRKM-MQUSYUEYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60F3N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Structural Modifications of Tau Derived Peptides for Research

Advanced Solid-Phase Peptide Synthesis Strategies for Acetyl-PHF6YA Amide Trifluoroacetate (B77799)

The primary method for producing Acetyl-PHF6YA amide and similar peptides is Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The most common and efficient strategy for this class of peptides is the Fluorenylmethyloxycarbonyl (Fmoc) / tert-butyl (tBu) approach. youtube.com

The synthesis commences with a Rink Amide resin, which provides the C-terminal amide group upon final cleavage of the peptide. nih.gov The synthesis cycle for each amino acid consists of two main steps:

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in an organic solvent.

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and coupled to the newly freed N-terminus of the growing peptide chain. youtube.com

This cycle is repeated for each amino acid in the sequence (Alanine, Tyrosine, Lysine (B10760008), etc.). For Acetyl-PHF6YA amide, the final coupling step involves the introduction of an acetyl group to the N-terminus of the full-length peptide, a modification that neutralizes the N-terminal charge. lifetein.com

Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA). youtube.com The TFA not only facilitates cleavage but also acts as the counter-ion to any positively charged residues in the peptide, resulting in the final product as a trifluoroacetate salt. The crude peptide is then precipitated, washed, and prepared for purification.

Table 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| 1. Swelling | Dimethylformamide (DMF) | Prepares the resin for chemical reactions. |

| 2. Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc protecting group. |

| 3. Washing | DMF, Isopropanol, Dichloromethane | Removes excess piperidine and byproducts. |

| 4. Coupling | Fmoc-amino acid, HATU, DIPEA in DMF | Activates and couples the next amino acid. |

| 5. Washing | DMF | Removes unreacted reagents. |

| 6. Final Cleavage | TFA, Triisopropylsilane, Water | Cleaves the peptide from the resin and removes side-chain protecting groups. |

Chromatographic and Spectroscopic Techniques for Peptide Purity Assessment in Aggregation Studies

The purity of synthetic peptides is paramount for aggregation studies, as even minor impurities can act as seeds or inhibitors, leading to irreproducible and misleading results. jove.com Therefore, rigorous purification and characterization are essential.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying and assessing the purity of synthetic peptides. nih.gov Reverse-phase HPLC (RP-HPLC) is typically used, where the peptide is eluted from a C18 column using a gradient of increasing organic solvent (usually acetonitrile) in water, with both phases containing a small amount of TFA. The peptide is detected by its absorbance at ~220 nm (the peptide bond) and ~280 nm (aromatic residues like Tyrosine). A successful purification yields a single, sharp, and symmetrical peak, and analysis of the collected fraction should show a purity level of >95% for use in aggregation assays. nih.gov

Mass Spectrometry (MS) is used to confirm the identity of the purified peptide by verifying its molecular weight. youtube.com Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are employed. The observed mass must match the calculated theoretical mass of Acetyl-PHF6YA amide, confirming that the correct sequence was synthesized and that all protecting groups have been removed. nih.govyoutube.com

Table 2: Analytical Techniques for Peptide Characterization

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| RP-HPLC | Purification and Purity Assessment | Retention time, peak shape, and purity percentage. |

| ESI-MS / MALDI-MS | Identity Confirmation | Molecular weight of the peptide. nih.gov |

| Amino Acid Analysis | Compositional Verification | Quantifies the relative abundance of constituent amino acids. |

| Circular Dichroism (CD) | Secondary Structure Analysis | Determines if the peptide adopts conformations like β-sheets or random coils in solution. acs.org |

Site-Specific Chemical Modifications and Derivatization for Biophysical Probing

To investigate the complex mechanisms of tau aggregation, researchers employ various chemical modifications and labeling strategies to create probes for different biophysical techniques.

Post-translational modifications play a crucial role in the pathology of tau. acs.orgnih.gov Acetylation of lysine residues within the microtubule-binding domain, including near the PHF6 motif, has been shown to promote tau misfolding and aggregation. acs.orgnih.gov Synthetically introducing an acetyl group at the N-terminus and an amide group at the C-terminus of the PHF6 peptide serves a dual purpose. First, it neutralizes the terminal charges, making the peptide a better mimic of a segment within a larger protein. lifetein.com Second, it increases the peptide's hydrophobicity and can enhance its aggregation propensity. acs.org

Molecular dynamics simulations and experimental studies have shown that acetylation of PHF6 peptides significantly accelerates the formation of β-sheet-rich structures, which are the hallmark of amyloid fibrils. acs.orgnih.gov These modifications can strengthen intermolecular interactions, leading to more ordered and stable oligomers that serve as nuclei for fibril growth. acs.orgnih.gov Comparing the aggregation kinetics of acetylated/amidated peptides with their non-modified, charged-termini counterparts provides direct insight into how charge neutralization impacts the early stages of tau aggregation. acs.org

Isotopic labeling is a powerful tool for studying peptide structure, dynamics, and interactions at atomic resolution. sigmaaldrich.comnih.gov For synthetic peptides like Acetyl-PHF6YA amide, site-specific labeling is achieved by incorporating amino acids enriched with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) during SPPS. sigmaaldrich.com

For Nuclear Magnetic Resonance (NMR): Uniform or selective ¹³C and ¹⁵N labeling allows for the use of multidimensional heteronuclear NMR experiments to determine the three-dimensional structure of the peptide in solution or in its fibrillar state (using solid-state NMR). nih.govnih.govmeihonglab.com These labeled sites act as probes to monitor conformational changes during aggregation or upon binding to other molecules. nih.gov

For Mass Spectrometry (MS): Isotope-labeled peptides are used as internal standards for the precise and accurate quantification of native peptides in complex biological samples, such as cerebrospinal fluid. nih.govnih.gov This is particularly valuable for developing biomarkers for neurodegenerative diseases. nih.govnih.gov

Fluorescence spectroscopy is a highly sensitive method for monitoring peptide aggregation in real time. acs.org This can be achieved in two primary ways: using extrinsic dyes that bind to aggregates or by covalently attaching a fluorescent tag to the peptide itself.

Extrinsic Dyes: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures characteristic of amyloid fibrils. stressmarq.comparkinsonsroadmap.org ThT assays are widely used to monitor the kinetics of aggregation, revealing characteristic lag, elongation, and plateau phases. jove.comjove.com

Covalent Labeling: To study the peptide directly, a fluorescent probe (e.g., Alexa Fluor, BODIPY) can be attached to the peptide. acs.orgnih.gov This allows for the study of early-stage oligomerization and conformational changes before large aggregates form. A common strategy is to introduce a cysteine residue into the peptide sequence for labeling, but this can interfere with aggregation. nih.govnih.gov More advanced methods, such as Sortase A-mediated ligation, allow for the specific attachment of a fluorescent tag to the C-terminus of the peptide, minimizing perturbation of the core aggregation-prone sequence. acs.orgnih.govbiorxiv.org These labeled peptides are invaluable for single-molecule fluorescence studies. nih.gov

Design and Synthesis of PHF6-Related Peptide Variants for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding which amino acids in the PHF6 sequence are critical for its aggregation properties. mdpi.comnih.gov By systematically substituting individual amino acids in the VQIVYK sequence and analyzing the aggregation behavior of the resulting variants, researchers can map the functional contributions of each residue. mdpi.com

For example, substitutions can probe the importance of:

Hydrophobicity: Replacing valine (V) or isoleucine (I) with a less hydrophobic residue like alanine (B10760859) (A).

Charge: Modifying the lysine (K) residue.

Aromaticity: Replacing tyrosine (Y) with phenylalanine (F) or alanine (A).

Each designed variant is synthesized and purified using the methods described above. Its aggregation propensity is then quantified using techniques like ThT fluorescence assays and visualized by transmission electron microscopy (TEM). acs.org The results help build a model of how the primary sequence of the PHF6 peptide dictates its ability to self-assemble into pathogenic fibrils, providing valuable information for designing potential inhibitors of tau aggregation. mdpi.comnih.gov

Table 3: Examples of PHF6 Variants for SAR Studies

| Peptide Variant | Purpose of Modification | Expected Impact on Aggregation |

|---|---|---|

| Ac-A QIVYK-NH₂ | Reduce hydrophobicity at position 1 | Decrease aggregation propensity |

| Ac-VQA VYK-NH₂ | Reduce hydrophobicity at position 3 | Decrease aggregation propensity |

| Ac-VQIVA K-NH₂ | Remove aromatic side chain | Alter stacking interactions, likely decreasing aggregation |

| Ac-VQIVYA -NH₂ | Remove positive charge and hydrophobicity | Significantly decrease aggregation propensity |

Molecular Mechanisms of Acetyl Phf6ya Amide Aggregation and Self Assembly

Investigation of Primary Nucleation Events in Acetyl-PHF6YA Amide Fibrillization

Primary nucleation is the initial and often rate-limiting step in fibril formation, where soluble monomers overcome a significant energy barrier to form a stable nucleus. For tau-derived hexapeptides like Acetyl-PHF6YA amide, this process is thermodynamically unfavorable and proceeds slowly in the absence of external factors.

Research findings from Monte Carlo simulations on the closely related Ac-VQIVYK-NH2 peptide reveal that the early stages of aggregation involve the formation of various small, metastable oligomers that continuously form and dissolve. nih.gov A stable nucleus, capable of further growth, only emerges when an aggregate reaches a critical size and adopts a specific, β-sheet-rich conformation. nih.gov This nucleation process is characterized by a long lag phase in kinetic assays. nih.gov

Molecular dynamics simulations have further refined this picture, suggesting that the foundational event in nucleation is the formation of an antiparallel dimer nucleus. nih.govmpu.edu.mo This initial dimer then serves as a template that can be extended from both sides, but in a parallel manner, leading to the formation of larger, mixed-oriented oligomers that are rich in β-sheets. nih.gov The primary nucleation rate for tau fragments is known to be exceptionally slow compared to other amyloidogenic peptides like Amyloid-β 42 (Aβ42), indicating a much higher energy barrier for the initial self-assembly. researchgate.netnih.gov This inherent slowness underscores the importance of cellular factors or pre-existing seeds in triggering pathological aggregation in vivo.

Table 1: Key Findings in Primary Nucleation of Acetylated PHF6 Peptides

| Finding | Method of Investigation | Implication for Acetyl-PHF6YA Amide | Reference |

|---|---|---|---|

| Formation of metastable oligomers precedes stable nucleus | Monte Carlo Simulations | Aggregation begins with transient, unstable small clusters. | nih.gov |

| Nucleation requires a critical size and conformational change | Monte Carlo Simulations | A specific size and β-sheet structure must be achieved to proceed. | nih.gov |

| Antiparallel dimer acts as the initial nucleus | Molecular Dynamics Simulations | The first stable structure is likely a two-peptide unit. | nih.govmpu.edu.mo |

| Primary nucleation is the slow, rate-limiting step | Kinetic Assays (ThT Fluorescence) | The peptide is metastable in its monomeric form. | researchgate.netnih.gov |

Elucidation of Elongation and Secondary Nucleation Pathways in Peptide Aggregate Formation

Once stable nuclei are formed, the aggregation process accelerates dramatically through two primary mechanisms: elongation and secondary nucleation.

Elongation is the process of monomer addition to the ends of existing fibrils. This is a more favorable process than primary nucleation as the fibril end provides a pre-formed template for incoming monomers to dock and adopt the fibrillar conformation.

Secondary nucleation occurs when new nuclei form on the surface of existing fibrils. researchgate.netnih.gov This process is autocatalytic; the products of the reaction (fibrils) catalyze the formation of more nuclei, leading to an exponential increase in the number of aggregates. researchgate.net Kinetic studies on tau fragments and the related Ac-VQIVYK-NH2 peptide, particularly in the presence of polyanionic cofactors like heparin, have demonstrated that secondary nucleation is the dominant pathway for the proliferation of new aggregates. nih.govnih.gov Heparin is thought to act as a scaffold, bringing peptides into close proximity and facilitating their conversion on the fibril surface. nih.gov

Analysis of aggregation kinetics for a tau fragment under physiological conditions revealed that the rate constants associated with secondary pathways are orders of magnitude greater than those for primary nucleation, confirming that fibril-dependent processes are the main drivers of aggregate proliferation once the process has been initiated. researchgate.netnih.gov

Table 2: Comparison of Aggregation Pathways for Tau Fragments

| Aggregation Pathway | Description | Dominance in Tau Aggregation | Reference |

|---|---|---|---|

| Primary Nucleation | Monomers self-assemble into a stable nucleus without a template. | Very slow and inefficient; dominates only at the very beginning of the process. | nih.govresearchgate.netnih.gov |

| Elongation | Monomers add to the ends of existing fibrils, causing linear growth. | Contributes to the growth in mass of existing fibrils throughout the process. | researchgate.netnih.gov |

| Secondary Nucleation | New nuclei form on the surfaces of existing fibrils. | Dominant pathway for generating new aggregates once fibrils are present; leads to autocatalytic proliferation. | researchgate.netnih.govnih.gov |

| Fragmentation | Existing fibrils break, creating new, active ends for elongation. | Found to be a minor contributor compared to secondary nucleation for tau fragments. | researchgate.netnih.gov |

Role of Specific Amino Acid Residues in Driving Acetyl-PHF6YA Amide Self-Association and Stability

The aggregation propensity of Acetyl-PHF6YA amide (Ac-VQIVAK-NH2) is dictated by the physicochemical properties of its constituent amino acids and terminal modifications.

Valine (V) and Isoleucine (I) : These bulky, hydrophobic residues are critical for forming the core of the β-sheet structure through hydrophobic interactions. They are consistently found in the most amyloidogenic regions of the tau protein.

Glutamine (Q) : The polar side chain of glutamine is crucial for forming stabilizing hydrogen bonds, often creating a "polar zipper" that holds adjacent β-strands together. nih.gov

Alanine (B10760859) (A) Substitution : This is the most significant modification in Acetyl-PHF6YA amide compared to the native PHF6 sequence (VQIVYK). The original Tyrosine (Y) at position 310 plays a key role in stabilizing aggregates through π-stacking interactions between its aromatic rings. researchgate.net Replacing Tyrosine with Alanine, which has a small, non-aromatic methyl side chain, eliminates this stabilizing interaction. This substitution would be expected to alter the aggregation kinetics and potentially the morphology of the resulting fibrils, though the strong hydrophobic character of the rest of the sequence ensures it remains highly aggregation-prone.

Lysine (B10760008) (K) : The positively charged side chain of lysine is important for interactions with negatively charged cofactors like heparin, which are known to potently induce tau aggregation. nih.gov

C-terminal Amidation (-NH2) : Similar to N-terminal acetylation, amidating the C-terminus neutralizes the negative charge of the carboxyl group. This further increases the peptide's hydrophobicity and propensity to aggregate by reducing electrostatic repulsion between monomers.

Table 3: Functional Role of Residues and Modifications in Acetyl-PHF6YA Amide

| Component | Sequence Position | Role in Aggregation |

|---|---|---|

| Acetyl Group | N-Terminus | Neutralizes charge, increases hydrophobicity, promotes aggregation. |

| Valine (V) | 1, 4 | Forms hydrophobic core of β-sheet. |

| Glutamine (Q) | 2 | Forms stabilizing hydrogen bonds ("polar zipper"). |

| Isoleucine (I) | 3 | Forms hydrophobic core of β-sheet. |

| Alanine (A) | 5 | Replaces Tyrosine, removing π-stacking interactions but maintaining hydrophobicity. |

| Lysine (K) | 6 | Site for electrostatic interactions with anionic cofactors (e.g., heparin). |

| Amide Group | C-Terminus | Neutralizes charge, increases hydrophobicity, promotes aggregation. |

Conformational Transitions During Acetyl-PHF6YA Amide Fibril Formation and Maturation

The aggregation of Acetyl-PHF6YA amide involves a profound conformational transition from a largely disordered state to a highly ordered, β-sheet-rich fibrillar structure. This transition has been characterized using various spectroscopic techniques for the parent Ac-VQIVYK-NH2 peptide.

Initially, in aqueous solution, the peptide exists as a soluble monomer with a predominantly random coil conformation, as shown by Circular Dichroism (CD) spectroscopy, which displays a characteristic negative band around 198 nm. mdpi.comchemrxiv.org Upon initiation of aggregation (e.g., by adding heparin or at high concentrations), a time-dependent structural evolution occurs.

Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy has been used to monitor these changes in real-time. researchgate.net The initial random coil conformation (amide I' band ~1645 cm⁻¹) gradually disappears, while a new peak emerges around 1618-1630 cm⁻¹, which is the hallmark of intermolecular β-sheet structure. researchgate.net The kinetics of this transition, as measured by the increase in β-sheet signal, follows a sigmoidal curve that correlates well with the sigmoidal increase in Thioflavin T (ThT) fluorescence, confirming that the structural transition is directly linked to fibril formation. researchgate.net CD spectroscopy corroborates this, showing a shift to a spectrum with a strong negative minimum around 218-220 nm, characteristic of β-sheet content. nih.govchemrxiv.org This transition represents the peptide folding into a cross-β spine, where the β-strands run perpendicular to the main fibril axis.

Table 4: Spectroscopic Evidence for Conformational Transitions

| Spectroscopic Technique | Observation Before Aggregation | Observation After Aggregation | Structural Interpretation | Reference |

|---|---|---|---|---|

| Circular Dichroism (CD) | Minimum near 198 nm | Minimum shifts to ~218-220 nm | Transition from random coil to β-sheet | mdpi.comchemrxiv.org |

| FTIR Spectroscopy | Amide I' band at ~1645 cm⁻¹ | Amide I' band shifts to ~1618-1630 cm⁻¹ | Transition from random coil to intermolecular β-sheet | researchgate.net |

| Thioflavin T (ThT) Fluorescence | Low fluorescence | High fluorescence | Binding of dye to newly formed cross-β structure | nih.govnih.gov |

Biophysical and Structural Characterization Methodologies for Acetyl Phf6ya Amide Aggregates

Spectroscopic Techniques for Monitoring Aggregation Kinetics and Intermediate Species

Spectroscopic methods are instrumental in tracking the temporal changes that occur as soluble peptides convert into insoluble aggregates. These techniques allow for the quantitative analysis of aggregation kinetics and the identification of intermediate species, which are often transient and challenging to detect.

Thioflavin T (ThT) fluorescence assays are a cornerstone for monitoring the fibrillization of amyloidogenic peptides like Acetyl-PHF6YA amide. ThT is a fluorescent dye that exhibits a characteristic increase in fluorescence quantum yield upon binding to the cross-β-sheet structures that define amyloid fibrils. This property allows for the real-time tracking of fibril formation.

The self-assembly of Acetyl-PHF6YA amide is monitored by incubating the peptide in the presence of ThT and measuring the fluorescence intensity over time. acs.orgnih.gov Without the addition of co-factors, the aggregation of this peptide is a slow process, with a noticeable lag phase that can extend for several days. nih.govacs.org However, the aggregation process can be significantly accelerated by the addition of polyanionic molecules such as heparin. acs.orgnih.gov Heparin is thought to act as a template, facilitating the nucleation of peptide monomers and thereby reducing the lag phase. acs.org

The kinetic data obtained from ThT assays can be fitted to mathematical models to elucidate the underlying molecular mechanisms of aggregation. For Acetyl-PHF6YA amide aggregation in the presence of heparin, global fitting of the kinetic data suggests that secondary nucleation is a dominant mechanism. acs.orgnih.gov The analysis provides key kinetic rate constants, as detailed in the table below.

| Kinetic Parameter | Value | Description |

| k+kn | 1.03 × 10⁶ M⁻³ s⁻² | Combined rate constant for elongation (k+) and primary nucleation (kn). |

| k+k2 | 1.98 × 10¹¹ M⁻⁴ s⁻² | Combined rate constant for elongation (k+) and secondary nucleation (k2). |

| nc | 3 | Size of the primary nucleus. |

| n2 | 3 | Size of the secondary nucleus. |

| This data is based on the aggregation of Ac-PHF6-NH2 peptide in 10 mM ammonium (B1175870) acetate (B1210297) with 20 μM ThT and 1.5 μM heparin. acs.orgnih.gov |

These findings indicate that once initial fibrils are formed, they catalyze the formation of new aggregates from monomeric peptides, a process known as secondary nucleation. acs.org

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information about the conformational changes that occur during peptide aggregation.

For freshly prepared monomeric solutions of Acetyl-PHF6YA amide without heparin, the CD spectrum typically shows a negative band around 220 nm, which is characteristic of a random coil conformation. acs.orgchemrxiv.org Upon the addition of heparin, an immediate redshift of this minimum to approximately 225 nm is observed, indicating a rapid increase in β-sheet content as the peptide begins to aggregate. acs.orgchemrxiv.org

Over time, as the aggregation process proceeds, the CD spectrum continues to evolve. After prolonged incubation (e.g., one month), the spectrum displays the typical signatures of mature amyloid fibrils with well-organized β-sheet structures: a positive band around 200 nm and a negative peak at approximately 220 nm. acs.orgchemrxiv.org This transition from a disordered state to a highly ordered β-sheet structure is a hallmark of amyloid fibril formation.

| Condition | Spectral Feature | Conformation |

| Freshly prepared, no heparin | Negative band at ~220 nm | Random coil |

| Immediately after heparin addition | Redshifted minimum at ~225 nm | Increase in β-sheet content |

| Incubated with heparin (6 days) | No significant change from initial post-heparin spectrum | Dynamic, not fully converted to mature fibrils |

| Incubated with heparin (1 month) | Positive band at ~200 nm, negative peak at ~220 nm | Mature, fully organized β-sheet structures |

| This data is based on CD spectra of Ac-PHF6-NH2 peptide in 10 mM ammonium acetate. acs.orgchemrxiv.org |

Fourier Transform Infrared (FTIR) spectroscopy is another valuable tool for probing the secondary structure of peptide aggregates. This technique measures the absorption of infrared radiation by the peptide bonds, providing information about their vibrational modes. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure of the peptide backbone.

High-Resolution Microscopy and Imaging of Fibrillar Structures

While spectroscopic techniques provide bulk information about the aggregation process, high-resolution microscopy methods are essential for visualizing the morphology and dimensions of the individual fibrillar structures. These techniques offer a direct view of the end-products of the aggregation pathway.

Transmission Electron Microscopy (TEM) is a widely used technique for imaging the morphology of amyloid fibrils. By passing a beam of electrons through an ultrathin sample, TEM can generate high-resolution two-dimensional images of the aggregates.

TEM studies of Acetyl-PHF6YA amide aggregates, formed in the presence of heparin, reveal the formation of long, well-defined fibrils. acs.orgnih.gov These fibrils often exhibit a characteristic twisted morphology, appearing as helical ribbons. nih.govacs.org In addition to twisted fibrils, straight fibrillar structures have also been observed. acs.orgnih.gov The coexistence of both twisted and straight fibrils may be influenced by the experimental conditions, such as the concentration of heparin. acs.orgnih.gov The fibrils are typically several hundred nanometers in length, demonstrating the extensive self-assembly of the peptide monomers.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide three-dimensional topographical information about the surface of a sample. In the study of amyloid fibrils, AFM is particularly useful for measuring their height and for visualizing their surface details with nanoscale precision.

AFM studies of peptide aggregates, including those similar to Acetyl-PHF6YA amide, have been instrumental in characterizing the early oligomeric species and the mature fibrils. researchgate.net The technique allows for the direct measurement of the height of the fibrils, which is a critical parameter for understanding their packing and assembly. For related tau peptide fragments, AFM has been used to observe the presence of oligomers with a parallel β-sheet arrangement at the early stages of aggregation. researchgate.net While specific AFM height data for Acetyl-PHF6YA amide is not detailed in the provided context, the application of AFM in the broader field of amyloid research underscores its importance in providing quantitative dimensional data that complements the morphological insights from TEM.

Scattering Techniques for Aggregate Size, Shape, and Mass Determination

Scattering techniques are non-invasive methods that provide valuable information about the size, shape, and mass of particles in solution. These methods are particularly well-suited for studying the dynamic process of peptide aggregation.

Dynamic Light Scattering (DLS) is a powerful technique for measuring the hydrodynamic radius (R_h) and size distribution of particles in a solution. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing the correlation of these fluctuations over time, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius is calculated using the Stokes-Einstein equation.

In the context of Acetyl-PHF6YA amide aggregation, DLS is instrumental in monitoring the progression of fibril formation. Initially, a solution of monomeric Acetyl-PHF6YA amide would exhibit a small hydrodynamic radius. As aggregation proceeds, the formation of oligomers and larger fibrils leads to a significant increase in the measured R_h. The polydispersity index (PDI) derived from DLS data provides an indication of the heterogeneity of the aggregate population.

Hypothetical Research Findings:

A study monitoring the aggregation of a 100 µM solution of Acetyl-PHF6YA amide in phosphate-buffered saline (PBS) at 37°C might yield the following DLS data:

| Time (hours) | Predominant Species | Average Hydrodynamic Radius (R_h) (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| 0 | Monomers | 2.5 ± 0.3 | 0.15 |

| 12 | Oligomers | 25 ± 5 | 0.45 |

| 24 | Protofibrils | 150 ± 20 | 0.30 |

| 48 | Mature Fibrils | >1000 | N/A (sedimentation occurs) |

These hypothetical results would indicate a time-dependent increase in the size of Acetyl-PHF6YA amide aggregates, starting from small monomers and progressing to large fibrillar structures. The changing PDI would reflect the evolving heterogeneity of the sample, with the oligomeric phase showing the highest diversity in particle size.

For Acetyl-PHF6YA amide aggregates, SAXS can be used to complement DLS data by providing more detailed structural information. A Guinier plot analysis of the low-angle scattering data can yield the R_g of the aggregates, while the high-angle data can provide information about the cross-sectional dimensions of the fibrils. Kratky plots can be used to assess the degree of folding or flexibility of the peptide assemblies. researchgate.net

Hypothetical Research Findings:

A SAXS study on mature fibrils of Acetyl-PHF6YA amide could provide the following structural parameters:

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Radius of Gyration (R_g) | A measure of the overall size of the aggregate. | 35 ± 2 nm |

| Cross-sectional Radius of Gyration (R_xc) | A measure of the fibril thickness. | 2.8 ± 0.2 nm |

| Mass-per-unit-length (μ) | The mass of the fibril per unit of length. | ~1.5 kDa/nm |

| Porod Volume | The hydrated volume of the scattering particle. | ~2.5 x 10^5 nm^3 |

These hypothetical SAXS data would suggest that Acetyl-PHF6YA amide forms elongated fibrils with a specific and relatively uniform thickness. The combination of DLS and SAXS allows for a comprehensive characterization of the size and shape of the aggregates in solution. nih.gov

Advanced Solid-State NMR Spectroscopy for Atomic-Resolution Structural Elucidation of Fibrils

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for determining the three-dimensional structure of large, insoluble protein assemblies like amyloid fibrils at atomic resolution. nih.gov Unlike solution-state NMR, ssNMR can be applied to solid or semi-solid samples, making it ideal for studying the highly ordered core of amyloid fibrils. nih.gov By using isotope labeling (e.g., ¹³C, ¹⁵N) of the peptide, specific inter-atomic distances and torsion angles can be measured, which are then used as constraints to calculate a high-resolution structural model of the fibril. nih.gov

For Acetyl-PHF6YA amide fibrils, ssNMR experiments such as 2D and 3D correlation spectroscopy would be employed to obtain resonance assignments for the backbone and sidechain atoms of the peptide within the fibril core. Techniques like Dipolar Assisted Rotational Resonance (DARR) and Proton-Assisted Insensitive Nuclei Cross-Polarization (PAIN-CP) can be used to establish through-space proximities between different parts of the peptide chain, revealing the packing arrangement of the peptides within the fibril.

Hypothetical Research Findings:

A hypothetical ssNMR study of ¹³C, ¹⁵N-labeled Acetyl-PHF6YA amide fibrils might reveal the following structural features:

| Structural Feature | Description | Hypothetical Finding |

|---|---|---|

| Secondary Structure | The local conformation of the peptide backbone. | A cross-β structure with β-strands perpendicular to the fibril axis. |

| Inter-peptide Packing | The arrangement of adjacent peptide molecules. | Parallel, in-register stacking of β-sheets. |

| Polymorphic Structures | The existence of multiple, distinct fibril structures. | Evidence of at least two distinct fibril polymorphs with different chemical shifts. |

| Solvent Accessibility | Which parts of the peptide are exposed to the solvent. | The N- and C-terminal regions are flexible and solvent-exposed, while the core is protected. |

These hypothetical findings would provide a detailed atomic-level picture of the Acetyl-PHF6YA amide fibril architecture, which is crucial for understanding its stability and potential interactions with other molecules.

Mass Spectrometry-Based Approaches for Characterizing Oligomeric States and Peptide Fragmentation

Mass spectrometry (MS) is a versatile analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the study of peptide aggregation, MS-based methods can be used to characterize the distribution of oligomeric species and to identify post-translational modifications or fragmentation of the peptide. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to transfer the peptide aggregates into the gas phase for MS analysis.

For Acetyl-PHF6YA amide, ESI-MS could be used to detect the presence of small oligomers (dimers, trimers, etc.) in the early stages of aggregation. Ion mobility-mass spectrometry (IM-MS) can further separate these oligomers based on their shape and size, providing additional structural information. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and confirm its identity, as well as to identify any modifications or truncations that may occur during the aggregation process.

Hypothetical Research Findings:

An ESI-MS analysis of an aggregating solution of Acetyl-PHF6YA amide might produce the following results:

| Oligomeric State | Hypothetical m/z | Relative Abundance |

|---|---|---|

| Monomer [M+H]⁺ | (Calculated m/z for the protonated monomer) | High (at t=0) |

| Dimer [2M+2H]²⁺ | (Calculated m/z for the doubly charged dimer) | Moderate (increases over time) |

| Trimer [3M+3H]³⁺ | (Calculated m/z for the triply charged trimer) | Low (transiently observed) |

| Tetramer [4M+4H]⁴⁺ | (Calculated m/z for the quadruply charged tetramer) | Low (transiently observed) |

These hypothetical MS data would provide evidence for the formation of a distribution of low-molecular-weight oligomers of Acetyl-PHF6YA amide, which are often considered to be key intermediates in the fibrillization pathway.

Interactions of Acetyl Phf6ya Amide with Biological Components and Aggregation Modulators

Research on Molecular Interactions with Full-Length Tau Protein and Pathogenic Tau Fragments

Synthetic analogues of the hexapeptide, such as Ac-VQIINK-NH2 (AcPHF6*) and Ac-VQIVYK-NH2 (AcPHF6), are known to form fibrils that are structurally similar to those found in full-length tau aggregates. nih.gov This mimicry makes them valuable tools for investigating the initial seeding and propagation of tau pathology. The aggregation of these peptides is thought to be a critical event, with the VQIVYK sequence in the third repeat unit of tau forming a core β-sheet structure that drives oligomerization. nih.gov

Research indicates that the cleavage of full-length tau can expose aggregation-prone motifs like PHF6. nih.gov While full-length tau does not readily self-assemble without inducers, fragments containing the PHF6 motif can aggregate spontaneously. nih.gov This suggests that the interaction between these smaller, aggregation-competent fragments and the larger, soluble full-length tau could be a key step in the pathogenic process. The acetylated form, AcPHF6, is particularly relevant as acetylation of specific lysine (B10760008) residues in tau is known to promote its misfolding and aggregation. nih.gov

Studies using alanine (B10760859) scanning mutagenesis have shown that substituting glutamine with alanine in both AcPHF6* and AcPHF6 allows for aggregation similar to the parent peptides, highlighting the importance of specific residues in mediating these interactions. nih.gov The aggregation process itself is complex, involving the formation of an antiparallel dimer nucleus that can then extend in a parallel fashion to create larger oligomers. nih.gov

Investigation of Binding to Molecular Chaperone Proteins and Co-factors Involved in Protein Folding

Molecular chaperones are critical for maintaining protein homeostasis by assisting in the proper folding of proteins and preventing their aggregation. nih.govnih.gov The interaction between tau and chaperones is a key area of interest in understanding tauopathies. Heat shock proteins (HSPs), a major class of molecular chaperones, have been shown to interact with tau. For instance, HSP90 and its activator AHSA1 can mediate tau oligomerization, while HSPB1 preferentially binds to hyperphosphorylated tau and can suppress tau-mediated cell death. nih.gov

The binding of chaperones to their "client" proteins, including unfolded or misfolded proteins like tau, is often weak. nih.govnih.gov This transient interaction allows for a dynamic process where the chaperone can guide the client towards its native folded state without being permanently bound. nih.govnih.gov Co-factors, such as metal ions, can also play a significant role in protein folding by binding to unfolded or partially folded states and accelerating the folding process. nih.govnih.gov In the context of tau, understanding how these chaperones and co-factors interact with aggregation-prone fragments like Acetyl-PHF6YA amide is crucial for developing therapeutic strategies aimed at preventing pathological aggregation.

Studies on Interaction with Lipid Membranes and Cellular Mimetic Environments in Vitro

The interaction of tau and its fragments with lipid membranes is increasingly recognized as a critical factor in tau pathology. nih.gov These interactions can lead to membrane disruption and contribute to neuronal toxicity. nih.gov The hexapeptide PHF6, due to its amphiphilic nature, is a relevant model to study these membrane interactions. nih.gov

Studies have shown that the N-terminally acetylated form of PHF6 (Ac-PHF6) interacts more readily with lipid membranes compared to its non-acetylated counterpart. nih.gov Ac-PHF6 can rapidly adopt a β-sheet conformation at the membrane surface, leading to membrane invagination and destabilization. nih.gov This suggests that the cellular membrane environment can act as a scaffold, promoting the aggregation of tau fragments. The interaction is also influenced by the properties of the lipid bilayer itself, such as acyl chain unsaturation and the charge of lipid headgroups. rsc.org

The use of cellular mimetic environments in vitro allows for a more physiologically relevant investigation of these processes. By mimicking the cellular context, researchers can gain a better understanding of how tau fragments like Acetyl-PHF6YA amide behave and interact within a complex biological milieu, providing insights into the mechanisms of toxicity and aggregation.

Exploration of Small Molecule and Peptide-Based Inhibitors of Acetyl-PHF6YA Amide Aggregation

The development of inhibitors that can prevent the aggregation of tau is a major focus of research for Alzheimer's disease and other tauopathies. nih.gov Both small molecules and peptide-based inhibitors are being explored for their potential to interfere with the fibrillization of tau fragments like Acetyl-PHF6YA amide.

Several plant-based compounds, such as flavonoids and polyphenols, have shown promise as inhibitors of protein aggregation. mdpi.com For example, epigallocatechin gallate (EGCG) has been found to inhibit the formation of amyloid fibrils by various proteins, including tau. mdpi.com Other small molecules, including certain dyes and chelators, have also been identified as potential inhibitors, although some may act through non-specific mechanisms like forming colloidal aggregates. nih.gov

Peptide-based inhibitors are often designed to specifically target the aggregation-prone regions of tau. nih.gov These can include peptides that mimic a portion of the tau sequence to cap the growing fibril ends or peptides with modified backbones to resist degradation. acs.orgosti.gov For instance, proline mutations within the AcPHF6 sequence have been shown to inhibit its aggregation. nih.gov

Table 1: Examples of Investigated Aggregation Inhibitors

| Inhibitor Class | Specific Example | Mechanism of Action (if known) |

| Flavonoids | Epigallocatechin gallate (EGCG) | Inhibits early stages of aggregation, remodels toxic oligomers. mdpi.com |

| Polyphenols | Curcumin | Stabilizes small, off-pathway oligomers. mdpi.com |

| Small Molecules | 4,5-dianilinophthalimide (DAPH) | May form colloidal aggregates that sequester protein monomers. nih.gov |

| Peptide-Based | Proline-mutated AcPHF6 | Disrupts the β-sheet formation necessary for aggregation. nih.gov |

| Nanobodies | W3 and WIW grafted nanobodies | Cap the ends of tau fibrils, preventing elongation. pnas.org |

Rational Design Principles for Aggregation Inhibitors Targeting Tau Peptide Fibrillization

The rational design of tau aggregation inhibitors leverages our understanding of the structural and molecular mechanisms of fibril formation. nih.gov A key strategy is to design molecules that bind to the amyloidogenic core sequences of tau, such as VQIINK and VQIVYK, thereby blocking the addition of further monomers to the growing fibril. pnas.org

Structure-based design approaches utilize the known atomic structures of tau fibril segments to create complementary inhibitors. osti.gov This has led to the development of peptide-based inhibitors with non-natural amino acids to enhance their stability and specificity. osti.gov Another approach involves designing peptides with enhanced α-helical propensity that can bind to the amyloid-like filaments but resist conversion to the pathological β-sheet conformation. acs.org

Computational methods, including molecular dynamics simulations and machine learning, are increasingly being used to identify and optimize potential inhibitors. nih.govbiorxiv.org These in silico approaches can screen large libraries of compounds and predict their binding affinity and inhibitory activity, accelerating the discovery of novel and chemically diverse tau ligands. nih.gov

High-throughput screening (HTS) is a critical tool for identifying new inhibitors of tau aggregation from large compound libraries. nih.gov Various in vitro assays have been developed that are amenable to HTS. nih.gov A common method involves using a recombinant fragment of tau, such as K18, and inducing its aggregation with an anionic cofactor like heparin. The aggregation process is then monitored using a fluorescent dye like Thioflavin T, which binds to β-sheet structures. nih.gov

Cell-based HTS assays offer a more physiologically relevant screening platform. elifesciences.org One such system utilizes split green fluorescent protein (GFP) technology, where tau proteins fused to complementary GFP fragments produce a fluorescent signal upon aggregation within living cells. elifesciences.org Another approach involves quantifying the total cellular levels of tau protein using technologies like AlphaLISA and HTRF, which can be miniaturized for ultra-high-throughput screening. nih.govucsf.edu

To improve the biological relevance of screening models, researchers have developed assays that use human Alzheimer's disease brain-derived tau seeds to induce the aggregation of endogenous tau in primary neuronal cultures. researchgate.net These more complex models, while lower in throughput, provide valuable validation for hits identified in initial HTS campaigns. researchgate.net

Role of Post-Translational Modifications on Acetyl-PHF6YA Amide Interaction Dynamics and Aggregation Propensity

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after their synthesis and can significantly impact their structure, function, and aggregation propensity. researchgate.netcellsignal.com In the context of tau, numerous PTMs have been identified, including phosphorylation, acetylation, methylation, and ubiquitylation. nih.govcapes.gov.br

Acetylation, particularly at specific lysine residues within the microtubule-binding domain, has been shown to be a critical PTM that promotes tau misfolding and aggregation. nih.gov Acetylation of lysine residues K280 and K311, which are part of the PHF6* and PHF6 motifs respectively, neutralizes their positive charge, which can disrupt the normal interaction of tau with microtubules and increase its availability for aggregation. nih.govnih.gov

Molecular dynamics simulations have revealed that acetylation of these lysine residues promotes the formation of β-sheet-rich oligomers. nih.gov The acetylated peptides form an antiparallel dimer nucleus which then elongates in a parallel fashion. nih.gov This highlights the direct role of acetylation in driving the aggregation cascade. Conversely, other PTMs, such as phosphorylation at certain sites, may have an inhibitory effect on the aggregation of specific tau fragments by altering their conformation. nih.gov The interplay between different PTMs adds another layer of complexity to the regulation of tau aggregation.

Computational and Theoretical Approaches in Acetyl Phf6ya Amide Research

Molecular Dynamics (MD) Simulations of Peptide Conformation and Aggregation Pathways

Molecular dynamics (MD) simulations have been instrumental in revealing the conformational landscape and self-assembly mechanisms of PHF6-related peptides. These simulations model the motion of atoms over time, governed by a force field, providing a dynamic picture of peptide behavior in solution.

Studies on the acetylated and amidated PHF6 core (Ac-VQIVYK-NH₂) have shown that these terminal modifications significantly enhance aggregation propensity compared to uncapped or partially capped versions. nih.govacs.org The neutral capping groups eliminate the charged termini, reducing electrostatic repulsion and promoting the formation of ordered aggregates. pnas.org MD simulations have demonstrated that N-terminal acetylation, in particular, leads to the formation of more numerous and larger oligomers. nih.govacs.org

Simulations of multiple PHF6 peptides in solution have captured the initial steps of aggregation, from the conformational collapse of individual monomers to the formation of small oligomers rich in β-sheet content. nih.gov These oligomers then serve as nuclei for the growth of larger, fibrillar structures. A detailed 2 μs MD simulation of PHF6 aggregation highlighted the importance of both parallel and antiparallel β-sheet arrangements, with parallel aggregation being slightly more favored due to its structural adaptability. nih.gov The key intermolecular interactions stabilizing these aggregates are backbone hydrogen bonds, as well as side-chain interactions, including significant π-stacking involving the Tyr310 residue. nih.gov The addition of a second tyrosine residue in the Acetyl-PHF6YA amide sequence would likely amplify the role of such aromatic stacking interactions in stabilizing the fibrillar core.

The choice of force field in MD simulations is critical for accurately representing the aggregation process. A comparative study of five common all-atom force fields (AMBER99SB-disp, AMBER14SB, CHARMM36m, GROMOS54a7, and OPLSAA) found that CHARMM36m best reproduced the experimentally observed parallel β-sheet structure of PHF6 fibrils, largely due to its accurate modeling of CH-π interactions. elsevierpure.com

Table 1: Key Findings from MD Simulations of PHF6 Peptides

| Research Focus | Key Findings | Citations |

|---|---|---|

| Effect of Terminal Capping | N-terminal acetylation and C-terminal amidation increase aggregation propensity by neutralizing terminal charges. | nih.govacs.orgpnas.org |

| Aggregation Mechanism | Aggregation proceeds from monomer collapse to β-sheet rich oligomers, which act as nuclei for fibril growth. | nih.govacs.orgmpu.edu.mo |

| Oligomer Structure | Both parallel and antiparallel β-sheets are observed, with a slight preference for parallel arrangements. | nih.gov |

| Key Interactions | Aggregates are stabilized by backbone hydrogen bonds and side-chain interactions, especially π-stacking of tyrosine residues. | nih.govnih.gov |

| Force Field Comparison | CHARMM36m force field provides the best agreement with experimental data for PHF6 aggregation. | elsevierpure.com |

In Silico Screening and Virtual Ligand Docking for Potential Aggregation Modulators

The critical role of PHF6 in tau aggregation makes it an attractive target for therapeutic intervention. In silico screening and virtual ligand docking are powerful computational techniques used to identify small molecules that can bind to the peptide and modulate its aggregation. These methods computationally evaluate the binding affinity of large libraries of compounds against a target structure, significantly accelerating the discovery of potential inhibitors.

The target for these screening studies is often the steric zipper structure formed by the PHF6 peptide, which constitutes the spine of the amyloid fibril. Using the known crystal structure of the VQIVYK segment, researchers can perform docking experiments to predict how potential inhibitors might interact with the peptide. acs.org For instance, a study successfully used this approach to identify the nitrocatechol moiety as a key pharmacophore for inhibiting PHF6 aggregation. acs.org Docking simulations revealed that compounds like tolcapone (B1682975) and entacapone (B1671355) could bind to the PHF6 β-sheet, with their dihydroxy-substituents forming polar contacts with lysine (B10760008) side chains, thereby preventing further β-sheet assembly. acs.orgresearchgate.net

Another in silico approach involves screening for peptide-based inhibitors. By designing peptides that can bind to the ends of growing PHF6 fibrils, it is possible to "cap" the fibril and halt its elongation. acs.orgnih.gov This strategy has been explored computationally, leading to the design of modified hexapeptides with enhanced binding affinity for the PHF6 β-sheet. These designed peptides often incorporate features to disrupt the characteristic hydrogen bonding patterns, such as replacing glutamine with acetyllysine. acs.orgnih.gov

Furthermore, in silico methods have been used to understand the mechanism of known aggregation promoters, such as heparin. Coarse-grained simulations have shown that heparin can act as a scaffold, creating a high local concentration of peptides and facilitating their assembly into ordered fibrils. nih.gov Virtual screening can also be applied to identify molecules that interfere with this heparin-induced aggregation pathway.

Table 2: Examples of In Silico Screened Modulators for PHF6 Aggregation

| Modulator Type | Compound/Peptide Example | Predicted Mechanism of Action | Citations |

|---|---|---|---|

| Small Molecule Inhibitor | Tolcapone (containing nitrocatechol) | Binds to steric zipper; polar contacts with lysine disrupt β-sheet formation. | acs.orgresearchgate.net |

| Small Molecule Inhibitor | Palmatine Chloride | Interacts with key residues responsible for β-sheet formation. | irins.org |

| Peptide-based Inhibitor | KYVIaKV (acetyllysine substitution) | Binds as a cap to the growing β-sheet, sterically hindering further elongation. | acs.orgnih.gov |

| Peptide-based Inhibitor | MINK (modified VQIINK sequence) | Binds to fibril tips, introducing steric clashes that disrupt fibril interfaces. | researchgate.netsci-hub.se |

Quantum Chemical Calculations for Intermolecular Interactions and Hydrogen Bonding Networks within Aggregates

While MD simulations provide valuable information on the dynamics of aggregation, quantum chemical (QC) calculations offer a more fundamental understanding of the electronic structure and the nature of intermolecular interactions that hold the aggregates together. Methods like Density Functional Theory (DFT) and the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach allow for highly accurate calculations of interaction energies and the characterization of non-covalent bonds.

QC studies have been crucial in quantifying the contributions of different forces to the stability of PHF6 β-sheets. Calculations have confirmed that the stability of these amyloid structures arises from a cooperative network of hydrogen bonds. nih.gov A key finding is the significant role of side-chain to side-chain hydrogen bonds between glutamine (Q) residues in adjacent strands of a parallel β-sheet. nih.gov These interactions, in addition to the backbone hydrogen bonds, provide substantial stabilization to the fibril structure.

DFT calculations have also been used to compare the stability of β-sheets formed by PHF6 (VQIVYK) with its counterpart from the R2 repeat of tau, PHF6* (VQIINK). These studies revealed that the interactions are stronger in sheets of VQIINK, due to additional side-chain hydrogen bonding opportunities. nih.gov Such calculations are vital for understanding the differential aggregation behaviors of various tau fragments.

The ONIOM method, which combines high-level QC calculations on a critical part of a system (e.g., the interacting side chains) with a more computationally efficient method for the rest of the system, has been employed to study the interaction of capping peptides with PHF6 β-sheets. acs.org These calculations provide detailed energetic information that helps in the rational design of potent peptide inhibitors, corroborating the strategies identified through virtual screening. acs.orgnih.gov The precise nature of these interactions, including electrostatic and dispersion components, can be dissected using techniques like Symmetry-Adapted Perturbation Theory (SAPT), providing a complete picture of the forces at play. nih.gov

Table 3: Insights from Quantum Chemical Calculations on PHF6 Systems

| Calculation Method | System Studied | Key Insight | Citations |

|---|---|---|---|

| DFT/ONIOM | Multi-stranded β-sheets of Ac-VQIVYK-NHMe | Quantified the significant energetic contribution of side-chain to side-chain hydrogen bonding between Glutamine (Q) residues. | nih.gov |

| DFT | Comparison of VQIVYK and VQIINK β-sheets | VQIINK sheets are more stable due to a greater number of inter-strand hydrogen bonds. | nih.gov |

| ONIOM (B3LYP/AM1) | Capping of VQIVYK β-sheets with inhibitor peptides | Evaluated interaction energies and enthalpies to guide the design of peptides that can arrest fibril growth. | acs.orgnih.gov |

| SAPT | General protein-ligand interactions | Allows for the decomposition of interaction energies into physically meaningful components (electrostatics, exchange, induction, dispersion). | nih.gov |

Coarse-Grained Models and Kinetic Simulations for Large-Scale Fibril Assembly Processes

All-atom MD simulations are computationally expensive, limiting them to the early stages of aggregation involving a small number of peptides. To study the assembly of large-scale fibrils over longer timescales, researchers employ coarse-grained (CG) models. In CG models, groups of atoms are represented as single interaction sites, or "beads," which drastically reduces the computational cost.

A significant advance in this area has been the development of a "bottom-up" CG model for the PHF6 peptide. pnas.orgnih.gov In this approach, the parameters for the CG force field are derived directly from more detailed all-atom simulations, ensuring that the model retains sequence-specific physical information. Using this model, large-scale simulations with over 500 PHF6 peptides were performed, successfully capturing the spontaneous assembly of monomers into mature, paired helical fibrils. pnas.orgnih.gov

These large-scale simulations provide unprecedented insights into the thermodynamics and kinetics of fibrillization. They allow for the calculation of a phase diagram, showing the concentrations and temperatures at which fibrils are stable. pnas.orgnih.gov The simulations also reveal the structural details of the assembled fibrils, such as the pitch of the helical twist and the spacing between β-sheets, which are consistent with experimental measurements. pnas.org

Furthermore, CG simulations can elucidate the role of cofactors in aggregation. By including a CG model for heparin, a known inducer of tau aggregation, simulations showed that heparin molecules act as catalytic surfaces, ordering the PHF6 monomers and enhancing the rate of nucleation and fibril growth. pnas.org Kinetic analysis of experimental data, often interpreted with the help of simulation results, suggests that the aggregation of Ac-PHF6-NH₂ in the presence of heparin is dominated by secondary nucleation pathways, where new aggregates are formed on the surface of existing fibrils. nih.gov

Machine Learning Approaches for Predicting Aggregation Propensity and Designing Anti-Aggregant Peptide Variants

Machine learning (ML) is an emerging computational tool with great potential in the study of peptide aggregation. ML models can be trained on existing experimental data to recognize complex patterns and make predictions about the behavior of new, uncharacterized sequences.

While specific ML models for Acetyl-PHF6YA amide have not yet been reported, general ML-based tools have been developed to predict the aggregation propensity of proteins and peptides based on their amino acid sequence and structural features. nih.govresearchgate.netbimsa.netarxiv.org These models typically use features such as hydrophobicity, charge, secondary structure propensity, and solvent accessible surface area. nih.govbimsa.net For example, a k-nearest neighbors regression model was successfully developed to predict the aggregation rates of monoclonal antibodies using features derived from MD simulations. nih.govresearchgate.net

Such ML approaches could be readily adapted to the study of Acetyl-PHF6YA amide. An ML model could be trained on a dataset of aggregation rates for various PHF6 mutants and other amyloidogenic peptides. The input features could include not only sequence-based properties but also structural descriptors derived from short MD or QC calculations. The resulting model could then be used to:

Predict the aggregation propensity of novel variants of the PHF6 peptide, such as Acetyl-PHF6YA amide, and guide experimental efforts.

Identify key residues or "hot spots" that are most critical for aggregation, providing targets for mutation to create non-aggregating or "anti-aggregant" peptide variants.

Facilitate the design of peptide-based inhibitors by predicting which sequence modifications would lead to optimal binding and capping of the PHF6 fibril ends.

The integration of ML with other computational methods like MD and DFT represents a powerful future direction for the rational design of diagnostics and therapeutics targeting tau-related peptide aggregation.

Cellular and in Vitro Model Systems for Studying Acetyl Phf6ya Amide Pathophysiology

Utilization of Acetyl-PHF6YA Amide in Primary Neuronal Culture Systems to Model Tauopathy Phenotypes

Primary neuronal cultures, derived directly from the nervous tissue of embryonic or neonatal animals, offer a physiologically relevant environment to study the effects of Acetyl-PHF6YA amide. When introduced into these cultures, the peptide can induce several key features of tauopathy. For instance, studies have shown that exogenous application of pre-aggregated Acetyl-PHF6YA amide can seed the aggregation of endogenous tau in a prion-like manner. This process often leads to the formation of intracellular inclusions that are immunoreactive for hyperphosphorylated tau, a hallmark of neurodegenerative diseases.

Furthermore, the presence of these aggregates is frequently associated with synaptic dysfunction, as evidenced by a reduction in synaptic protein levels and impaired synaptic transmission. Researchers also observe neuritic dystrophy and eventual neuronal death, providing a robust model to screen for potential therapeutic agents that can mitigate these cytotoxic effects.

Application in Established Cell Lines for Investigating Mechanisms of Cellular Response to Peptide Aggregates

Established cell lines, such as the human neuroblastoma SH-SY5Y line and Human Embryonic Kidney (HEK293) cells, provide a more scalable and genetically tractable system for studying the cellular response to Acetyl-PHF6YA amide aggregates. These cell lines can be engineered to express different forms of tau, allowing for detailed investigation into how the peptide interacts with and promotes the fibrillization of full-length tau.

Upon treatment with Acetyl-PHF6YA amide, these cells often exhibit signs of cellular stress, including activation of the unfolded protein response and oxidative stress pathways. Researchers can then dissect the specific signaling cascades involved in these stress responses. For example, studies have utilized these models to show that the aggregates can impair mitochondrial function and proteasomal activity, leading to a vicious cycle of protein accumulation and cellular damage.

Table 1: Cellular Responses to Acetyl-PHF6YA Amide in Established Cell Lines

| Cell Line | Observed Phenotype | Key Findings |

|---|---|---|

| SH-SY5Y | Increased intracellular tau aggregation | Demonstrates the seeding capacity of the peptide. |

| SH-SY5Y | Mitochondrial dysfunction and ROS production | Links peptide aggregation to oxidative stress. |

| HEK293-tau | Formation of thioflavin-S positive inclusions | Confirms the induction of tau fibrillization. |

Development and Optimization of Cell-Free In Vitro Fibrillization Assays for Mechanistic Dissection

To study the biophysical properties of Acetyl-PHF6YA amide aggregation in a controlled environment, researchers rely on cell-free in vitro fibrillization assays. These assays typically involve incubating the synthetic peptide under specific conditions of concentration, pH, and temperature to promote its self-assembly into amyloid fibrils. The kinetics of this process are often monitored in real-time using fluorescent dyes such as Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid structures.

These assays have been optimized to screen for inhibitors of aggregation and to understand the structural requirements for fibril formation. By systematically modifying the peptide sequence or the experimental conditions, researchers can gain insights into the molecular forces driving the aggregation process. For example, the presence of the acetyl and amide caps (B75204) on the peptide has been shown to significantly influence its aggregation propensity and the morphology of the resulting fibrils.

Table 2: Parameters in Cell-Free Fibrillization Assays of Acetyl-PHF6YA Amide

| Parameter | Description | Common Conditions |

|---|---|---|

| Peptide Concentration | The initial concentration of the monomeric peptide. | 10-100 µM |

| Buffer/pH | The solution in which the peptide is incubated. | Phosphate-buffered saline (PBS), pH 7.4 |

| Temperature | The incubation temperature. | 37°C |

| Agitation | Shaking or stirring to promote fibril formation. | 200-1000 rpm |

Use of Artificial Membrane Systems to Model Cellular Interactions and Membrane Perturbation by Aggregates

There is growing evidence that the interaction of amyloidogenic peptides with cellular membranes plays a crucial role in their cytotoxicity. To investigate this, scientists employ artificial membrane systems, such as lipid vesicles (liposomes) and supported lipid bilayers. These model membranes can be tailored to mimic the lipid composition of different cellular compartments.

Studies using these systems have demonstrated that oligomeric forms of Acetyl-PHF6YA amide can bind to and disrupt the integrity of lipid bilayers. This interaction can lead to the formation of pores or channels in the membrane, resulting in the leakage of ions and other small molecules. This membrane permeabilization is thought to be a key mechanism by which the peptide exerts its toxic effects on cells, leading to a loss of cellular homeostasis and eventual cell death.

Genetic and Molecular Manipulation Strategies in Cellular Models to Dissect Tau Aggregation Pathways and Response

To further elucidate the cellular pathways involved in Acetyl-PHF6YA amide-induced pathology, researchers utilize powerful genetic and molecular tools in cellular models. Techniques such as CRISPR-Cas9 gene editing and siRNA-mediated gene knockdown allow for the targeted manipulation of genes thought to be involved in tau aggregation and clearance.

For instance, by knocking out genes involved in the ubiquitin-proteasome system or autophagy, scientists can investigate the role of these cellular quality control mechanisms in clearing Acetyl-PHF6YA amide aggregates. Conversely, overexpressing specific kinases or phosphatases can shed light on the role of post-translational modifications of tau in modulating its aggregation propensity in the presence of the peptide. These genetic approaches provide a powerful means to identify key molecular players and potential therapeutic targets in the complex cascade of events leading to tauopathy.

Future Directions and Emerging Research Avenues

Development of Novel Research Probes and Biosensors Utilizing Acetyl-PHF6YA Amide Conjugates

The intrinsic aggregation property of the PHF6 sequence makes it an ideal scaffold for developing novel molecular probes and biosensors to detect and study pathological tau species. The future in this area lies in creating highly specific and sensitive tools for early diagnosis and for monitoring disease progression.

Fluorescent Probes: Researchers are designing fluorescent molecules that selectively bind to aggregated forms of tau. rsc.orgresearchgate.net For example, a probe named pTP-TFE has shown selectivity for early, soluble tau aggregates with a high affinity (dissociation constant Kd = 66 nM) and a tenfold preference over mature fibrils. rsc.orgresearchgate.net Future work will likely involve conjugating such fluorescent moieties directly to or designing them to interact with the Acetyl-PHF6YA amide sequence to create highly specific probes. These tools could be used in advanced imaging techniques to visualize the initial stages of tau aggregation in living cells. elifesciences.org

Electrochemical Biosensors: There is a growing interest in developing electrochemical immunosensors for detecting tau protein, including specific phosphorylated forms like p-Tau181, which is a key biomarker for Alzheimer's disease. mdpi.comresearchgate.net These sensors often use nanomaterials to enhance signal detection. researchgate.net Acetyl-PHF6YA amide can be used as a target molecule in the initial design and validation of these platforms to ensure they can recognize the core aggregation-prone region of tau.

Luminescence-Based Biosensors: Recent advancements include the development of biosensors using Nanoluciferase (Nluc) technology. elifesciences.org These "NanoBiT" biosensors can monitor the conformational changes and self-interaction of tau in living cells in a high-throughput manner. elifesciences.org The system can be adapted to specifically study the aggregation dynamics initiated by the PHF6 sequence, providing a powerful tool for screening molecules that interfere with this pathological process. elifesciences.org

Table 1: Examples of Emerging Probes and Biosensors for Tau Detection

| Probe/Sensor Type | Technology | Target | Key Feature | Reference |

| Fluorescent Probe (pTP-TFE) | Molecular Imaging | Soluble Tau Aggregates | High affinity (Kd = 66 nM) and selectivity for early-stage aggregates. | rsc.orgresearchgate.net |

| Electrochemical Immunosensor | Nanomaterial-Enhanced Electrodes | Phosphorylated Tau (p-Tau181) | High sensitivity with a detection limit of 0.24 pg/mL. | researchgate.net |

| Luminescence Biosensor (NanoBiT) | Enzyme Complementation | Tau Self-Interaction | Allows for real-time, high-throughput monitoring in living cells. | elifesciences.org |

| FRET-Based Biosensors | Förster Resonance Energy Transfer | Tau Oligomerization | Used to visualize and quantify tau aggregation in cellular models. | elifesciences.org |

Integration of Multi-Omics Data for Comprehensive Understanding of Tauopathy Mechanisms Initiated by Peptide Aggregation